Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane
Description
Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane is an organosilicon compound with the molecular formula C₉H₁₁ClF₃Si and an estimated molecular weight of 239.5 g/mol. Its structure consists of a silicon atom bonded to two methyl groups, one chlorine atom, and a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group on the aromatic ring introduces strong electron-withdrawing effects, which can modulate the reactivity of the silicon center. This compound belongs to the chlorosilane family, known for their applications as silylating agents, surface modifiers, and intermediates in organic synthesis .
The chlorine atom on silicon renders the compound moisture-sensitive, releasing hydrochloric acid (HCl) upon hydrolysis. Its aryltrifluoromethyl moiety may enhance lipophilicity and stability in certain solvents, making it valuable in pharmaceutical and materials science research .
Properties
IUPAC Name |
chloro-dimethyl-[3-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3Si/c1-14(2,10)8-5-3-4-7(6-8)9(11,12)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAVIWKMMVYMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503503 | |
| Record name | Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-32-4 | |
| Record name | 1-(Chlorodimethylsilyl)-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane typically involves the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
3-(trifluoromethyl)phenylmagnesium bromide+dimethylchlorosilane→this compound+MgBrCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form corresponding silane derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The silicon atom can be oxidized to form siloxanes or silanols, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major products formed from these reactions include various silane derivatives, silanols, and siloxanes.
Scientific Research Applications
Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is utilized in the development of novel materials with unique properties, such as hydrophobic coatings and advanced polymers.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds that require the incorporation of trifluoromethyl groups for enhanced biological activity.
Agrochemicals: The compound is used in the synthesis of agrochemicals that benefit from the presence of trifluoromethyl groups for improved efficacy and stability.
Mechanism of Action
The mechanism of action of Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane involves its reactivity towards nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, leading to substitution reactions. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Chloro(dimethyl)phenylsilane
- Molecular Formula : C₈H₁₁ClSi
- Molecular Weight : 170.7 g/mol
- Key Differences : Lacks the electron-withdrawing -CF₃ group on the phenyl ring.
- Reactivity : Less electrophilic at the silicon center compared to the target compound due to the absence of -CF₃. Commonly used for introducing dimethylsilyl groups in organic synthesis .
(4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane
- Molecular Formula : C₁₀H₁₂ClF₃Si
- Molecular Weight : 252.7 g/mol
- Key Differences : Features a trimethylsilyl group (-Si(CH₃)₃) instead of chlorodimethylsilyl (-Si(CH₃)₂Cl). The -CF₃ and -Cl substituents are positioned at the 3- and 4-positions on the phenyl ring, respectively.
- Applications : Used in cross-coupling reactions and as a hydrophobic building block in polymers .
Phenyltrichlorosilane
- Molecular Formula : C₆H₅Cl₃Si
- Molecular Weight : 211.5 g/mol
- Key Differences : Three chlorine atoms on silicon increase reactivity but reduce steric hindrance. The absence of -CF₃ or methyl groups makes it highly reactive toward nucleophiles.
- Applications : Widely employed in surface treatment and silicone resin production .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | logP | Reactivity Profile |
|---|---|---|---|---|---|
| This compound* | C₉H₁₁ClF₃Si | 239.5 (estimated) | ~1.1 (estimated) | ~3.5 | High (due to -CF₃ and Cl on Si) |
| Chloro(dimethyl)phenylsilane | C₈H₁₁ClSi | 170.7 | 1.02–1.05 | 2.885 | Moderate |
| (4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane | C₁₀H₁₂ClF₃Si | 252.7 | 1.25 | 3.8 | Lower (steric shielding by -Si(CH₃)₃) |
| Phenyltrichlorosilane | C₆H₅Cl₃Si | 211.5 | 1.32 | 2.1 | Very high |
*Data for the target compound is extrapolated from structural analogues .
Biological Activity
Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane is an organosilicon compound notable for its diverse applications in organic synthesis, materials science, and pharmaceuticals. Its unique structure, featuring a trifluoromethyl group attached to a phenyl ring and bonded to a silicon atom substituted with two methyl groups and one chlorine atom, imparts significant biological activity.
The compound undergoes various chemical reactions that enhance its utility in biological applications:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles like alkoxides or amines, forming silane derivatives.
- Hydrolysis : In the presence of water, it hydrolyzes to produce silanols and hydrochloric acid.
- Oxidation : The silicon atom can be oxidized to form siloxanes or silanols depending on the oxidizing agent used.
These reactions are crucial for synthesizing more complex organosilicon compounds that exhibit enhanced biological properties.
The biological activity of this compound can be attributed to its reactivity towards nucleophiles and electrophiles. The electrophilic nature of the silicon atom allows it to interact with nucleophiles, leading to various substitution reactions. The trifluoromethyl group contributes unique electronic properties that influence the compound's stability and reactivity, making it valuable in drug development and other applications.
Biological Applications
- Pharmaceuticals : This compound serves as an intermediate in the synthesis of pharmaceutical agents that require trifluoromethyl groups for increased biological activity. The incorporation of trifluoromethyl moieties has been shown to enhance the potency and selectivity of drug candidates.
- Agrochemicals : It is utilized in developing agrochemicals, where the trifluoromethyl group improves efficacy and stability, making these compounds more effective against pests and diseases.
- Materials Science : this compound is employed in creating novel materials with specific properties such as hydrophobic coatings and advanced polymers.
Case Studies and Research Findings
Research has demonstrated the effectiveness of compounds containing trifluoromethyl groups in various biological contexts:
- A study on a related compound indicated that modifications incorporating trifluoromethyl groups resulted in potent inhibitors for specific enzymes (IC50 values in the nanomolar range), showcasing their potential in therapeutic applications against diseases such as cancer .
- Another investigation highlighted the role of silanols derived from similar organosilicon compounds as effective H-bond donors, enhancing their catalytic capabilities in organic reactions .
Comparative Analysis
The biological activity of this compound can be compared with other organosilicon compounds:
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| Trifluoromethyltrimethylsilane | CF3-Si(CH3)3 | Moderate | Organic synthesis |
| Dimethylphenylsilane | C6H5-Si(CH3)2 | Low | General use |
| Chlorotrimethylsilane | Cl-Si(CH3)3 | Low | Synthesis intermediary |
The combination of a trifluoromethyl group with a phenyl ring in this compound provides distinct electronic and steric properties that enhance its reactivity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane to ensure laboratory safety?
- Methodological Answer :
- Handling : Use NIOSH-approved face shields and safety glasses, and wear chemically resistant gloves (e.g., nitrile) inspected before use. Follow proper glove removal techniques to avoid skin contact .
- Storage : Store in a cool, dry, well-ventilated area away from incompatible materials. Stability is maintained under recommended conditions, but avoid exposure to moisture due to potential hydrolysis of the Si–Cl bond .
- Waste Disposal : Segregate waste and consult institutional guidelines for halogenated organosilicon compounds. Partner with certified waste management services to ensure compliance with environmental regulations .
Q. How can this compound be synthesized and purified for research use?
- Methodological Answer :
- Synthesis : Adapt methods from analogous chlorosilane syntheses. For example, react 3-(trifluoromethyl)phenyllithium with dimethylchlorosilane in anhydrous tetrahydrofuran (THF) under inert atmosphere. Monitor progress via thin-layer chromatography (TLC) .
- Purification : Remove byproducts (e.g., LiCl) by filtration under nitrogen. Use column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity via gas chromatography–mass spectrometry (GC-MS) or .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use (expected signals: δ 0.5–0.7 ppm for Si–CH, δ 7.2–7.8 ppm for aromatic protons) and (δ -60 to -65 ppm for CF) .
- Mass Spectrometry : Exact mass = 226.0944 (CHClFSi) with characteristic fragments at m/z 170 (loss of CF) and 91 (tropylium ion) .
- Elemental Analysis : Validate %C, %H, and %Cl against theoretical values (e.g., C: 47.89%, H: 5.37%, Cl: 15.79%) .
Advanced Research Questions
Q. How can reaction conditions be optimized for silylation reactions using this compound?
- Methodological Answer :
- Solvent Selection : Prefer anhydrous aprotic solvents (e.g., THF, dichloromethane) to prevent hydrolysis. Add molecular sieves to scavenge trace water .
- Catalyst Screening : Test Lewis acids like ZnCl or EtN to accelerate silylation of alcohols or amines. Monitor kinetics via in situ to track CF group stability .
- Temperature Control : Conduct reactions at 0–25°C to balance reactivity and side-product formation. Use differential scanning calorimetry (DSC) to identify exothermic risks .
Q. What strategies address contradictory data on the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Hydrolysis Studies : Perform pH-dependent stability assays in buffered solutions (pH 1–14). Quantify degradation products (e.g., silanols) via LC-MS and compare to computational predictions (DFT for Si–Cl bond cleavage pathways) .
- Accelerated Aging Tests : Expose the compound to elevated temperatures (40–60°C) and humid environments. Use Arrhenius modeling to extrapolate shelf-life .
Q. How can this compound be utilized in surface functionalization for advanced materials?
- Methodological Answer :
- Silane Coupling : Treat glass or silicon substrates with the compound to form self-assembled monolayers (SAMs). Validate surface coverage via contact angle measurements and X-ray photoelectron spectroscopy (XPS) .
- Hybrid Material Synthesis : Incorporate into sol-gel matrices with tetraethoxysilane (TEOS). Characterize porosity via BET analysis and thermal stability via TGA .
Q. What methodologies are recommended for assessing the environmental impact of this compound?
- Methodological Answer :
- Ecotoxicology Assays : Perform OECD-standard tests (e.g., Daphnia magna acute toxicity) to determine EC values. Compare to structurally similar chlorosilanes .
- Degradation Pathways : Investigate photolytic or microbial degradation using HPLC-UV to track byproducts. Collaborate with computational chemists to model metabolite toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
